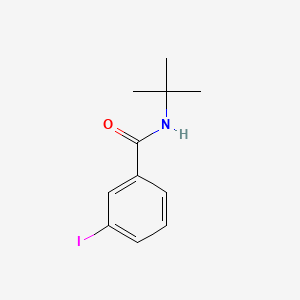

N-tert-butyl-3-iodobenzamide

説明

Structure

3D Structure

特性

IUPAC Name |

N-tert-butyl-3-iodobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14INO/c1-11(2,3)13-10(14)8-5-4-6-9(12)7-8/h4-7H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMJJGZOPZYWWKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC(=CC=C1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70346866 | |

| Record name | N-tert-butyl-3-iodobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42498-37-3 | |

| Record name | N-tert-butyl-3-iodobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of N Tert Butyl 3 Iodobenzamide

Carbon-Iodine Bond Functionalization Strategies

The C-I bond in N-tert-butyl-3-iodobenzamide serves as a versatile handle for introducing new functional groups and building more complex molecular architectures. The following subsections detail some of the key methodologies for its functionalization.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-I bond in N-tert-butyl-3-iodobenzamide makes it an ideal substrate for these transformations.

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures by coupling an organoboron species with an organic halide. nih.gov N-tert-butyl-3-iodobenzamide can be effectively coupled with various arylboronic acids to generate N-tert-butyl-3-arylbenzamide derivatives.

The general reaction involves the use of a palladium catalyst, a base, and a suitable solvent. The choice of catalyst, ligand, and reaction conditions can significantly influence the efficiency and yield of the coupling process. nih.govresearchgate.netresearchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Aryl Halides

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Indazole Halide | Substituted Phenylboronic Acid | P1 or P2 (1.0–1.5 mol%) | K3PO4 | Dioxane/H2O | 60 | 95 |

| Nitroarenes | Arylboronic Acids | Pd(acac)2/BrettPhos | K3PO4·nH2O | 1,4-Dioxane | 130 | 41-84 mdpi.com |

This table presents examples of Suzuki-Miyaura coupling reactions with different aryl halides to illustrate the versatility of the reaction. Specific data for N-tert-butyl-3-iodobenzamide was not found in the search results.

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org N-tert-butyl-3-iodobenzamide can react with various terminal alkynes to produce N-tert-butyl-3-(alkynyl)benzamides.

The reaction conditions are generally mild, and a wide range of functional groups are tolerated. nih.gov Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the use of copper, such as homocoupling of the alkyne. researchgate.net

Table 2: Examples of Sonogashira Coupling Reactions

| Aryl Halide | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|---|---|

| Aryl Bromide | Terminal Alkyne | [DTBNpP] Pd(crotyl)Cl (P2) | None | TMP | DMSO | Room Temp | Up to 97 nih.gov |

| 2-Ethynylbenzamide | Iodoarenes | PdCl2(PPh3)2 | None | - | - | - | - nih.gov |

| Aryl/Vinyl Halide | Terminal Alkyne | Palladium | Copper(I) | Amine | - | Room Temp | - wikipedia.org |

This table provides examples of Sonogashira coupling reactions. Specific yield data for N-tert-butyl-3-iodobenzamide was not available in the provided search results.

The Heck reaction is a palladium-catalyzed process that forms a substituted alkene from an unsaturated halide and an alkene in the presence of a base. nih.gov N-tert-butyl-3-iodobenzamide can be coupled with various alkenes to synthesize N-tert-butyl-3-(alkenyl)benzamides.

This reaction is a powerful method for creating carbon-carbon bonds and has been widely applied in organic synthesis. nih.gov The regioselectivity and stereoselectivity of the Heck reaction can often be controlled by the choice of catalyst, ligands, and reaction conditions. libretexts.org

Table 3: Examples of Heck Reaction Conditions

| Aryl Halide | Alkene | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 2-Bromonaphthalene | Ethyl crotonate | Pd EnCat®40 | AcONa | DMF | 105 | 51 nih.govfrontiersin.org |

| Iodobenzene (B50100) Derivatives | n-Butyl acrylate | PdNPs/rGO‐NH2 | Triethylamine (B128534) | - | - | 59-100 researchgate.net |

This table illustrates typical conditions for the Heck reaction. Specific examples involving N-tert-butyl-3-iodobenzamide were not found in the search results.

Beyond the formation of carbon-carbon bonds, the C-I bond of N-tert-butyl-3-iodobenzamide is also amenable to the formation of carbon-heteroatom bonds.

C-N Bond Formation (Buchwald-Hartwig Amination):

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction is a powerful tool for the synthesis of arylamines and has broad substrate scope. wikipedia.orgacsgcipr.org N-tert-butyl-3-iodobenzamide can be coupled with a variety of primary and secondary amines to yield the corresponding N-tert-butyl-3-(amino)benzamides. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. libretexts.orgatlanchimpharma.com

C-O and C-S Bond Formation:

While less common than C-C and C-N coupling, methods for the palladium-catalyzed formation of C-O and C-S bonds from aryl halides have also been developed. These reactions would allow for the synthesis of N-tert-butyl-3-(aryloxy)benzamides and N-tert-butyl-3-(arylthio)benzamides, respectively.

Table 4: Examples of C-N and C-S Coupling Reactions

| Reaction Type | Aryl Halide | Coupling Partner | Catalyst System | Base | Yield (%) |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Bromobenzene | Secondary Amines | TrixiePhos or XPhos/Pd | t-BuOLi or t-BuONa | - nih.gov |

| C-S Coupling | 1,2,4,5-Tetrabromobenzene | - | - | - | - mdpi.com |

This table provides examples of C-N and C-S coupling reactions. Specific data for N-tert-butyl-3-iodobenzamide was not available in the provided search results.

The iodine atom in N-tert-butyl-3-iodobenzamide can be oxidized to higher valence states, typically +3 (iodane) or +5 (iodinane), to form hypervalent iodine compounds. wikipedia.org These reagents are valuable in organic synthesis due to their unique reactivity as oxidizing agents and their ability to participate in various transformations. nih.govchim.itorganic-chemistry.org

Hypervalent iodine(III) reagents, such as (diacetoxyiodo)arenes and (bis(trifluoroacetoxy)iodo)arenes, can be prepared from the corresponding iodoarenes. chim.it These compounds can then be used in a variety of synthetic applications, including the functionalization of alkenes, ketones, and other substrates. organic-chemistry.org The structure and reactivity of hypervalent iodine compounds are often explained by the presence of a linear, three-center-four-electron (3c-4e) bond. nih.gov

For instance, a hypervalent iodine(III) derivative of N-tert-butyl-3-iodobenzamide could potentially be used to transfer the substituted benzoyl group to nucleophiles or to mediate oxidative cyclizations. The development of such reagents from N-tert-butyl-3-iodobenzamide would expand its synthetic utility beyond cross-coupling reactions.

Table 5: Common Hypervalent Iodine(III) Reagents and Their Precursors

| Precursor (Ar-I) | Oxidizing Agent | Hypervalent Iodine(III) Reagent |

|---|---|---|

| Iodobenzene | Peracetic acid | (Diacetoxyiodo)benzene (PIDA) chim.it |

| Iodobenzene | Trifluoroperacetic acid | (Bis(trifluoroacetoxy)iodo)benzene (PIFA) chim.it |

| Iodobenzene | - | Iodosylbenzene (PhIO) chim.it |

| Iodobenzene | - | [Hydroxy(tosyloxy)iodo]benzene (Koser's Reagent) chim.it |

This table lists common hypervalent iodine(III) reagents and their general preparation from iodobenzene.

Oxidative Transformations Involving Hypervalent Iodine Intermediates

Generation and Reactivity of Iodobenzamide-Derived Hypervalent Iodine Reagents

Hypervalent iodine reagents have gained prominence as versatile and environmentally benign alternatives to heavy metal oxidants in organic synthesis. The iodo-substituent in N-tert-butyl-3-iodobenzamide serves as a handle for the generation of hypervalent iodine(III) species. Typically, the oxidation of the iodine atom from its monovalent state to a hypervalent state is achieved using various oxidizing agents.

The general strategy for the synthesis of hypervalent iodine(III) reagents from aryl iodides involves oxidation in the presence of appropriate ligands. For instance, treatment of an aryl iodide with reagents like peracetic acid or sodium perborate (B1237305) in the presence of acetic anhydride (B1165640) can yield the corresponding aryliodine(III) diacetate. Similarly, other ligands can be introduced to create a diverse array of hypervalent iodine reagents with tailored reactivity.

Once generated, these iodobenzamide-derived hypervalent iodine reagents are expected to exhibit reactivity characteristic of this class of compounds. They can act as electrophilic sources of the iodobenzamide moiety or as oxidizing agents themselves. The reactivity is largely dictated by the nature of the ligands attached to the iodine center. For example, reagents with more labile ligands are generally more reactive. The bulky N-tert-butyl group may also exert steric influence on the reactivity of the derived hypervalent iodine species.

Applications in Amide and Alkene Coupling Reactions

Hypervalent iodine reagents have been successfully employed as catalysts in the coupling of amides and alkenes, leading to the formation of valuable nitrogen-containing heterocycles such as oxazolines. In these reactions, the hypervalent iodine species activates the alkene towards nucleophilic attack by the amide.

A plausible catalytic cycle for such a transformation begins with the oxidation of a catalytic amount of an iodoarene to its hypervalent iodine(III) state. This active catalyst then coordinates to the alkene, rendering it susceptible to intramolecular attack by the amide oxygen. Subsequent cyclization and reductive elimination regenerate the iodoarene catalyst and furnish the oxazoline (B21484) product. The use of additives, such as lithium salts, has been shown to enhance the catalytic activity of the hypervalent iodine species. Although not specifically demonstrated with N-tert-butyl-3-iodobenzamide-derived reagents, the general principle suggests their potential utility in such coupling reactions.

C-H Bond Functionalization Directed by the Amide Group

The amide functionality in N-tert-butyl-3-iodobenzamide can act as a powerful directing group in transition metal-catalyzed C-H bond functionalization reactions. This approach allows for the selective introduction of new functional groups at positions on the aromatic ring that would otherwise be difficult to access.

Site-Selective C-H Activation (Ortho, Meta, Para)

The N-tert-butyl amide group typically directs C-H activation to the ortho-position of the benzoyl ring through the formation of a stable five-membered metallacyclic intermediate. This is a well-established strategy in transition metal catalysis, enabling a variety of transformations such as arylation, alkylation, and alkenylation at the C-H bonds adjacent to the directing group.

While ortho-functionalization is the most common outcome, achieving meta- or para-selectivity is a significant challenge. However, recent advances have demonstrated that the use of specialized ligands or transient directing groups can override the inherent ortho-directing ability of the amide group. For instance, palladium/norbornene catalysis has been employed for the meta-C–H arylation of benzamides. In this system, the catalyst first undergoes an ortho-C–H activation, followed by insertion of norbornene, which then facilitates a subsequent C-H activation at the meta-position.

Para-selective C-H functionalization directed by an amide group is the most challenging to achieve due to the large ring size of the required metallacyclic intermediate. Strategies to achieve para-selectivity often rely on electronic biases of the substrate or the use of U-shaped templates that can bridge the directing group and the para-position.

Mechanistic Studies of Metal-Catalyzed C-H Functionalization

The mechanism of metal-catalyzed C-H functionalization is a subject of intensive research. Understanding the mechanistic pathways is crucial for the rational design of more efficient and selective catalysts. Both cobalt and palladium catalysts have been extensively studied in amide-directed C-H functionalization reactions.

Cobalt-catalyzed C-H functionalization has emerged as a cost-effective alternative to precious metal catalysis. Mechanistic studies suggest that these reactions can proceed through different pathways, including a concerted metalation-deprotonation (CMD) mechanism or a single electron transfer (SET) pathway.

In the context of amide-directed C-H activation, the reaction is often initiated by the coordination of the amide oxygen and nitrogen to the cobalt center. In a CMD pathway, the C-H bond is cleaved via a six-membered transition state, leading to the formation of a cobaltacyclic intermediate. Alternatively, an SET mechanism may be operative, particularly in oxidative C-H functionalization reactions. In such cases, the reaction may proceed through radical intermediates. The nature of the cobalt precursor, oxidant, and reaction conditions can influence the operative mechanism.

Table 1: Representative Cobalt-Catalyzed Ortho-C-H Amination of Benzamides

| Entry | Benzamide (B126) Substrate | Amine Source | Catalyst | Oxidant | Solvent | Temp (°C) | Yield (%) |

| 1 | N-p-tolylbenzamide | Morpholine | Co(OAc)₂ | Ag₂O | DCE | 120 | 85 |

| 2 | N-phenylbenzamide | Piperidine | Co(acac)₂ | Mn(OAc)₃ | TFE | 100 | 78 |

| 3 | N-methylbenzamide | Diethylamine | Co(TFA)₂ | O₂ | MeCN | 80 | 65 |

| 4 | N-tert-butylbenzamide | Aniline | CoCl₂ | AgOAc | Dioxane | 110 | 92 |

Palladium is one of the most widely used metals for directed C-H functionalization. The mechanism of palladium-catalyzed C-H activation is generally believed to proceed via a CMD pathway. The amide directing group plays a crucial role in bringing the palladium catalyst into proximity with the target C-H bond and lowering the activation energy for its cleavage.

The catalytic cycle typically involves the formation of a palladacycle intermediate through C-H activation. This intermediate can then undergo various transformations, such as oxidative addition with an electrophile, migratory insertion of an unsaturated partner, and reductive elimination to afford the functionalized product and regenerate the active palladium catalyst. The choice of ligand on the palladium center can significantly impact the reactivity and selectivity of the reaction. For instance, mono-N-protected amino acids (MPAA) have been shown to be effective ligands in promoting palladium-catalyzed C-H functionalization reactions.

Table 2: Representative Palladium-Catalyzed Ortho-C-H Alkenylation of Benzamides

| Entry | Benzamide Substrate | Alkene | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | N-methoxybenzamide | Ethyl acrylate | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | 100 | 88 |

| 2 | N-phenylbenzamide | Styrene | PdCl₂ | PCy₃ | Cs₂CO₃ | DMF | 120 | 91 |

| 3 | N-tert-butylbenzamide | 1-Hexene | Pd(TFA)₂ | MPAA | NaOAc | Acetic Acid | 110 | 75 |

| 4 | N-pivaloylbenzamide | Norbornene | [Pd(allyl)Cl]₂ | DPEPhos | K₃PO₄ | Xylene | 130 | 82 |

Nickel-Catalyzed Processes

Nickel catalysis has emerged as a powerful tool for the functionalization of otherwise inert C-H bonds. In the context of aromatic amides, such as N-tert-butyl-3-iodobenzamide, nickel-catalyzed reactions have been shown to facilitate C–H/N–H oxidative annulation with alkynes, leading to the formation of 1(2H)-isoquinolinones. rsc.org A key feature of this process is the use of a catalytic amount of a strong base, like potassium tert-butoxide (KOBut), which is crucial for the reaction to proceed when using Ni(II) catalysts. rsc.orgresearchgate.net However, when a Ni(0) complex is used as the catalyst, the reaction can proceed efficiently even in the absence of a base. researchgate.net This suggests that Ni(0) is a key catalytic species in the main catalytic cycle. researchgate.net

The reaction exhibits high functional group compatibility. When unsymmetrical alkynes, such as 1-arylalkynes, are used, the corresponding 1(2H)-isoquinolinones are formed with a high degree of regioselectivity. rsc.org This type of nickel-catalyzed annulation represents a significant advancement in chelation-assisted C-H functionalization reactions, as it does not require a specific, pre-installed directing group. rsc.org

Furthermore, nickel(0) catalysts, in the presence of a stoichiometric Lewis acid, can mediate the cyclization of N-benzoylaminals to produce a variety of isoindolinones. nih.gov It is proposed that this reaction proceeds through an α-amidoalkylnickel(II) intermediate, which can then cyclize via either an electrophilic aromatic substitution or an insertion pathway. nih.gov

A proposed mechanism for the nickel-catalyzed C–H/N–H oxidative annulation involves the initial abstraction of the N-H proton by a base, followed by reaction with the Ni(II) complex. Subsequent C-H bond cleavage via a carbonate-assisted deprotonation pathway leads to a five-membered nickelacycle intermediate. Insertion of an alkyne into the Ni-C bond, followed by reductive elimination, affords the desired isoquinolone product and regenerates the active nickel catalyst.

Table 1: Nickel-Catalyzed Annulation of Aromatic Amides with Alkynes

| Catalyst | Ligand | Base | Product | Yield | Reference |

|---|---|---|---|---|---|

| Ni(OAc)₂ | dppe | KOBut | 1(2H)-Isoquinolinone | High | rsc.org |

| Ni(cod)₂ | dtbbpy | None | 5,6-diphenylindolo[2,1-a]isoquinoline | High | researchgate.net |

Note: This table is a representative summary of typical reaction conditions and outcomes.

Gold-Catalyzed Processes

Gold catalysis has gained prominence for its unique ability to activate alkynes and allenes and to facilitate C-H functionalization reactions. ecnu.edu.cn While direct examples involving N-tert-butyl-3-iodobenzamide are not prevalent, the principles of gold-catalyzed C-H activation and cross-coupling reactions with iodoarenes are highly relevant to its potential reactivity. nih.govd-nb.infonih.gov

Novel tricoordinate Au(I) catalysts have been developed that are capable of catalyzing the formation of biaryls through C(sp²)–C(sp²) coupling under aerobic and oxidant-free conditions. nih.gov These catalysts can activate iodoarenes, making the iodine substituent on N-tert-butyl-3-iodobenzamide a potential handle for cross-coupling reactions. The functional group tolerance of these gold-catalyzed systems suggests that the amide functionality would be compatible with the reaction conditions. nih.gov

Gold-catalyzed intramolecular C(sp²)–H functionalization provides a direct pathway to various fused heterocyclic systems. ecnu.edu.cn In a potential reaction, a gold catalyst could activate an alkyne tethered to the N-tert-butyl-3-iodobenzamide scaffold, followed by an intramolecular attack of the aromatic C-H bond to form a new ring system. The regioselectivity of such a cyclization would be influenced by the electronic and steric properties of the substituents on the aromatic ring.

Mechanistically, gold-catalyzed C-H activation can proceed through different pathways. One proposed mechanism involves the oxidative addition of an aryl iodide to a Au(I) center to form a Au(III) intermediate. Subsequent C-H activation and reductive elimination would then lead to the formation of a new C-C bond.

Integration with Photoredox Catalysis

The merger of transition metal catalysis with photoredox catalysis has opened up new avenues for organic synthesis by enabling novel transformations under mild conditions. nih.govnih.gov For a substrate like N-tert-butyl-3-iodobenzamide, this dual catalytic approach holds significant promise.

Nickel/photoredox dual catalysis has been successfully employed for the asymmetric cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides to access chiral N-benzylic heterocycles. nih.gov This suggests that the aryl iodide moiety of N-tert-butyl-3-iodobenzamide could be activated under similar conditions to participate in cross-coupling reactions.

Photoredox-mediated Minisci C-H alkylation reactions of N-heteroarenes with alkyl iodides have also been developed. nih.gov In these reactions, a photocatalyst is used to generate an alkyl radical from an alkyl iodide, which then adds to the N-heteroarene. This type of reactivity could potentially be harnessed to functionalize the aromatic ring of N-tert-butyl-3-iodobenzamide.

A plausible catalytic cycle for a Ni/photoredox dual catalytic reaction would involve the excitation of a photocatalyst by visible light. The excited photocatalyst can then engage in a single-electron transfer (SET) process with one of the reactants to generate a radical intermediate. This radical can then enter the nickel catalytic cycle, leading to the formation of the desired product.

Intramolecular Cyclization and Annulation Reactions

Formation of Heterocyclic Systems (e.g., Isoquinolones, Indenoisoquinolines, Isoindolinones)

The structure of N-tert-butyl-3-iodobenzamide makes it an excellent precursor for the synthesis of various heterocyclic systems through intramolecular cyclization and annulation reactions.

Isoquinolones: As previously discussed, nickel-catalyzed C-H/N-H annulation of aromatic amides with alkynes provides a direct route to 1(2H)-isoquinolinones. rsc.org This transformation involves the formation of new C-C and C-N bonds in a single step.

Indenoisoquinolines: The synthesis of indenoisoquinolines often involves the construction of a polycyclic framework. nih.gov While specific examples starting from N-tert-butyl-3-iodobenzamide are not detailed in the provided search results, related intramolecular cyclization strategies can be envisioned. For instance, a palladium-catalyzed intramolecular cyclization of a suitably functionalized 2-iodobenzamide (B1293540) derivative can lead to the formation of an isoindolinone core, which could be a key intermediate in the synthesis of more complex indenoisoquinolines. organic-chemistry.org

Isoindolinones: The synthesis of isoindolinones from iodobenzamide precursors is a well-established transformation. organic-chemistry.orgorganic-chemistry.org Palladium-catalyzed intramolecular cyclization of 2-iodobenzamides bearing a 2-oxoethyl group on the nitrogen atom provides 3-acyl isoindolin-1-ones in good yields. organic-chemistry.org This highlights the utility of the iodo-substituent as a handle for cyclization. Nickel(0)-catalyzed cyclization of N-benzoylaminals is another effective method for preparing a variety of isoindolinones. nih.gov

Table 2: Synthesis of Heterocyclic Systems from Iodobenzamide Precursors

| Heterocycle | Catalytic System | Key Transformation | Reference |

|---|---|---|---|

| Isoquinolones | Nickel/Base | C-H/N-H Annulation | rsc.org |

| Isoindolinones | Palladium/Ligand | Intramolecular Cyclization | organic-chemistry.org |

| Isoindolinones | Nickel/Lewis Acid | Intramolecular Cyclization | nih.gov |

Note: This table summarizes general strategies for the synthesis of the indicated heterocyclic systems.

Cascade Reaction Sequences

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient approach to building molecular complexity. The reactivity of N-tert-butyl-3-iodobenzamide is well-suited for incorporation into such reaction sequences.

For example, a rhodium(III)-catalyzed double C-H bond functionalization cascade has been reported to produce 3-spiro substituted isoindolinones from benzamide derivatives and 2,3-diarylcyclopropenones. researchgate.net This process involves the formation of two new C-C bonds and one new C-N bond. A similar strategy could potentially be applied to N-tert-butyl-3-iodobenzamide, where the initial C-H activation would be followed by a series of bond-forming events to construct a complex polycyclic system.

Radical-mediated cascade reactions also represent a powerful synthetic tool. While not directly involving N-tert-butyl-3-iodobenzamide, the principles of radical cyclization are applicable. For instance, a radical could be generated at the iodine-bearing carbon, which could then initiate a cascade of intramolecular additions to suitably positioned unsaturation, ultimately leading to the formation of a polycyclic structure.

Detailed Mechanistic Elucidation of Reaction Pathways

Understanding the mechanistic pathways of the reactions involving N-tert-butyl-3-iodobenzamide is crucial for optimizing existing methods and developing new transformations.

In the case of the nickel-catalyzed C–H/N–H annulation , experimental evidence suggests that a radical pathway is not involved, as the reaction is not inhibited by the presence of radical scavengers like TEMPO. researchgate.net The proposed mechanism involves the formation of a nickelacycle intermediate through C-H and N-H bond activation. researchgate.net The role of the base is to facilitate the initial N-H deprotonation when using Ni(II) catalysts.

For gold-catalyzed C-H functionalization , computational and mechanistic studies suggest that the reactivity of aryl germanes with Au(I) and Au(III) is due to a relatively low bond dissociation energy, which lowers the energy barrier for the key bond-activating transition state. d-nb.infonih.gov Similar considerations would apply to the activation of the C-I bond in N-tert-butyl-3-iodobenzamide by a gold catalyst.

In photoredox-mediated reactions , the initial step is typically a single-electron transfer (SET) between the photoexcited catalyst and a substrate molecule. nih.gov For N-tert-butyl-3-iodobenzamide, this could involve either oxidation or reduction, depending on the redox potentials of the substrate and the photocatalyst. The resulting radical ion would then undergo further reactions, such as fragmentation or addition to another molecule, to propagate the reaction.

The intramolecular cyclization reactions to form isoindolinones via palladium catalysis are generally believed to proceed through a standard catalytic cycle involving oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by coordination and insertion of an internal alkene or other functional group, and finally reductive elimination to afford the cyclized product and regenerate the Pd(0) catalyst.

Elucidation of Catalytic Cycles and Reductive Elimination Steps

Mechanistic studies have been crucial in outlining the catalytic cycles involving N-tert-butyl-3-iodobenzamide. A key step in many cross-coupling reactions is reductive elimination, where new chemical bonds are formed from a metal center. While often a facile process, in certain systems, it can be a significant hurdle. For instance, in nickel-catalyzed reactions, direct C(sp³)–C(sp³) reductive elimination from a Ni(II) center is typically thermally inaccessible. However, strategies such as photo-activation can provide an alternative pathway for such transformations. chemrxiv.org

In the context of C-H bond functionalization, oxidatively induced reductive elimination (OIRE) has emerged as a significant mechanistic pathway. nih.gov This process involves the oxidation of a lower-valent metal complex, which then facilitates the reductive elimination step. For example, in a proposed catalytic cycle for a ruthenium-catalyzed reaction, the formation of a Ru(II) metallacycle is followed by oxidation to a Ru(III) species. This higher oxidation state intermediate then undergoes reductive elimination to form the desired product. nih.gov A subsequent oxidation event can regenerate the active Ru(II) catalyst from the Ru(I) species formed after reductive elimination, thus closing the catalytic cycle. nih.gov Similarly, cobalt-catalyzed reactions have been proposed to proceed through an OIRE pathway involving a Co(IV) intermediate that readily undergoes reductive elimination. nih.gov

Identification and Characterization of Key Organometallic Intermediates

The isolation and characterization of organometallic intermediates are paramount to understanding reaction mechanisms. In reactions involving N-tert-butyl-3-iodobenzamide, various metal complexes can be formed. While specific intermediates involving this compound are not extensively detailed in the provided search results, general principles of organometallic chemistry suggest the formation of metal-amide or metal-aryl species during catalytic cycles.

The stability and reactivity of these intermediates are highly dependent on the metal center, the ligand environment, and the reaction conditions. For example, the stability of different oxidation states of the metal, such as Co(III) versus the highly reactive Co(IV), can dictate the favorability of the reductive elimination step. nih.gov The characterization of such intermediates often relies on a combination of spectroscopic techniques (e.g., NMR, X-ray crystallography) and computational studies.

Kinetic Isotope Effect (KIE) Studies

Kinetic isotope effect (KIE) studies are a powerful tool for probing reaction mechanisms, particularly for identifying the rate-determining step and understanding transition state structures. By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium (B1214612) or tritium), changes in the reaction rate can be measured. These effects arise from the differences in the vibrational frequencies of bonds to the different isotopes.

Large primary KIEs are often observed when a C-H bond is broken in the rate-determining step of a reaction. For instance, in the oxidation of organic substrates by ruthenium(IV) oxo complexes, significant deuterium KIEs (kH/kD) have been reported, with values as high as 50 for the oxidation of benzyl (B1604629) alcohol. osti.gov Tritium KIEs are expected to be even larger. osti.gov Such studies can help to elucidate whether C-H activation is the rate-limiting step in reactions involving N-tert-butyl-3-iodobenzamide.

It is important to distinguish between kinetic isotope effects, which relate to reaction rates, and binding isotope effects, which are associated with equilibrium processes. nih.gov Binding isotope effects can provide detailed information about changes in molecular structure and bonding upon binding to a catalyst or enzyme. nih.gov

Table 1: Examples of Kinetic Isotope Effects in Chemical Reactions

| Reaction | Isotope Substitution | kH/kD | Reference |

| Oxidation of Benzyl Alcohol by [(bpy)₂(py)Ru(O)]²⁺ | H vs. D | 50 | osti.gov |

| Oxidation of Formate by [Ru(IV)(terpy)(bpy)O]²⁺ | H vs. D | 25 | osti.gov |

| Oxidation of Formate by a Ru(IV) oxo complex | H vs. D | 19 ± 3 | osti.gov |

This table presents examples of kinetic isotope effects from the literature to illustrate the principles of KIE studies and is not specific to reactions of N-tert-butyl-3-iodobenzamide.

Influence of Ligands and Additives on Reactivity and Selectivity

The choice of ligands and additives can profoundly impact the reactivity and selectivity of metal-catalyzed reactions involving N-tert-butyl-3-iodobenzamide. Ligands can modulate the electronic and steric properties of the metal center, thereby influencing the rates of key elementary steps such as oxidative addition, migratory insertion, and reductive elimination.

For instance, the use of sterically hindered ligands can destabilize metal complexes, which may promote reductive elimination from a Ni(II) center. chemrxiv.org In computational studies of reductive elimination from Pt(II) and Pt(IV) complexes, the nature of the phosphine ligands was found to influence the reaction pathway. researchgate.net Furthermore, the electronic properties of substituents on the ligands can affect the rate of reductive elimination; more electron-donating groups can lead to faster rates. researchgate.net

Additives can also play a crucial role. For example, in palladium-catalyzed oxidative cyclization reactions, additives like p-benzoquinone can be used as oxidants. rsc.org The solvent can also have a significant effect on the reaction outcome.

Radical Pathway Investigations

In addition to two-electron (ionic) pathways, radical mechanisms can also be operative in transition metal-catalyzed reactions. Investigations into radical pathways often involve techniques such as radical trapping experiments, electron paramagnetic resonance (EPR) spectroscopy, and computational studies.

In the context of light-induced reactions, radical pathways are frequently proposed. For example, the photolysis of a dialkyl Ni(II) complex can lead to the formation of radical species. chemrxiv.org One proposed mechanism involves a stepwise process of radical ejection followed by outer-sphere C-C bond formation. chemrxiv.org Alternatively, if the radical rebound is slow, the radical can escape the solvent cage and react with another substrate molecule. chemrxiv.org The study of crossover products in reactions can provide evidence for the presence of freely diffusing radical intermediates. chemrxiv.org

Based on a comprehensive search of available scientific literature and chemical databases, detailed experimental data for the advanced spectroscopic characterization of N-tert-butyl-3-iodobenzamide is not publicly available.

Specifically, the required data for the following analytical techniques could not be located for this particular compound:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

High-field ¹H and ¹³C NMR chemical shift assignments.

Data from two-dimensional NMR techniques such as COSY, HSQC, or HMBC for establishing structural connectivity.

Results from variable temperature NMR studies concerning conformational dynamics.

Nuclear Overhauser Effect Spectroscopy (NOESY) data for determining spatial proximity of atoms.

X-ray Crystallography:

Experimentally determined molecular geometry and precise bond parameters.

While spectroscopic data for related compounds, such as other halogenated or substituted N-tert-butylbenzamides, are available, the strict requirement to focus solely on N-tert-butyl-3-iodobenzamide prevents the inclusion of this information. Consequently, the article as outlined in the prompt cannot be generated with the required scientific accuracy and detail at this time. Further experimental research would be necessary to produce the data required for this analysis.

Advanced Spectroscopic Characterization of N Tert Butyl 3 Iodobenzamide

X-ray Crystallography

Analysis of Crystal Packing and Supramolecular Interactions

The solid-state architecture of N-tert-butyl-3-iodobenzamide is governed by a combination of non-covalent interactions. These interactions, including hydrogen bonding, halogen bonding, and π-stacking, dictate the three-dimensional arrangement of the molecules in the crystal lattice.

Intermolecular Hydrogen Bonding Networks

The primary organizing force in the crystal structure of N-tert-butyl-3-iodobenzamide is the intermolecular hydrogen bond formed by the amide functional group. The amide proton (N-H) serves as a hydrogen bond donor, while the carbonyl oxygen (C=O) acts as an acceptor. This interaction typically results in the formation of well-defined supramolecular synthons. In analogous N-substituted benzamides, these N−H···O=C hydrogen bonds are consistently observed to link molecules into chains or centrosymmetric dimers. researchgate.netnih.govmdpi.com For instance, in the crystal structure of 2-iodobenzamide (B1293540), N—H⋯O hydrogen bonds generate both dimers and tetramers, forming robust molecular assemblies. researchgate.netnih.gov This strong and directional interaction is expected to be a dominant feature in the crystal packing of N-tert-butyl-3-iodobenzamide, creating a foundational network upon which other, weaker interactions are organized.

| Donor (D) | Acceptor (A) | Interaction | Typical D···A Distance (Å) | Typical D-H···A Angle (°) |

|---|---|---|---|---|

| N-H | O=C | N-H···O | 2.9 - 3.1 | 150 - 180 |

Halogen Bonding Interactions Involving Iodine

The iodine atom covalently bonded to the phenyl ring plays a crucial role in the supramolecular assembly through halogen bonding. This interaction arises from an anisotropic distribution of electron density around the iodine atom, creating a region of positive electrostatic potential, known as a σ-hole, along the extension of the C-I covalent bond. acs.org This electrophilic region can interact favorably with a Lewis base, such as the carbonyl oxygen of a neighboring molecule.

In the crystal structures of similar iodo-amides, short and highly directional C−I···O=C halogen bonds have been identified as a key packing interaction, often leading to the formation of one-dimensional polymeric chains. mdpi.comrsc.org The distances for these I···O contacts are typically significantly shorter than the sum of their van der Waals radii, indicating a strong interaction. mdpi.com Another potential halogen bond motif involves the iodine atom interacting with the π-system of an adjacent aromatic ring (C-I···π), an interaction that has been observed in the crystal packing of 2-iodobenzamide. researchgate.netnih.gov These halogen bonds contribute significantly to the stability and specific geometry of the crystal lattice.

| Donor (D) | Acceptor (A) | Interaction | Typical D···A Distance (Å) | Typical C-D···A Angle (°) |

|---|---|---|---|---|

| C-I | O=C | C-I···O | 3.0 - 3.1 | ~180 |

| C-I | π (phenyl ring) | C-I···π | 3.5 - 3.9 | ~160 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its ionized forms and their fragments.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. For N-tert-butyl-3-iodobenzamide, HRMS can be used to confirm its chemical formula, C₁₁H₁₄INO, by comparing the experimentally measured exact mass with the theoretically calculated value. The high precision of this technique allows for unambiguous formula assignment, distinguishing the compound from other isomers or compounds with the same nominal mass.

| Molecular Formula | Ion | Calculated Exact Mass (Da) |

|---|---|---|

| C₁₁H₁₄INO | [M+H]⁺ | 304.0244 |

| C₁₁H₁₄INO | [M+Na]⁺ | 326.0063 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (typically the molecular ion, [M]⁺˙ or [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides detailed structural information. The fragmentation of N-tert-butyl-3-iodobenzamide is expected to be dominated by cleavages at the sterically bulky and energetically favorable sites.

The most anticipated fragmentation pathway involves the cleavage of the N-C bond connecting the tert-butyl group to the amide nitrogen. This would result in the formation of a highly stable tertiary carbocation, [C₄H₉]⁺, which is often the most abundant ion (base peak) in the mass spectra of tert-butyl containing compounds. docbrown.info Another significant fragmentation would be the cleavage of the amide bond to generate the 3-iodobenzoyl cation. Further fragmentation of this ion can occur through the loss of carbon monoxide to form the 3-iodophenyl cation.

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Formula of Product Ion | Neutral Loss | Proposed Structure of Product Ion |

|---|---|---|---|---|

| 304.02 | 232.96 | [C₇H₅IO]⁺ | C₄H₉N (tert-butylamine) | 3-Iodobenzoyl cation |

| 304.02 | 57.07 | [C₄H₉]⁺ | C₇H₅INO (3-Iodobenzamide) | tert-Butyl cation |

| 232.96 | 204.95 | [C₆H₄I]⁺ | CO (Carbon monoxide) | 3-Iodophenyl cation |

| 204.95 | 77.04 | [C₆H₅]⁺ | I (Iodine radical) | Phenyl cation |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique that provides information about the vibrational modes of a molecule. By measuring the absorption of infrared radiation, specific functional groups and structural features can be identified. For N-tert-butyl-3-iodobenzamide, IR spectroscopy offers detailed insights into the key vibrational characteristics of its amide linkage and the influence of its bulky substituents on the molecular conformation.

Vibrational Analysis of Characteristic Functional Groups (e.g., Amide Carbonyl, N-H stretch)

The IR spectrum of N-tert-butyl-3-iodobenzamide is dominated by absorption bands arising from the vibrations of its secondary amide group. The most significant of these are the N-H stretching and the amide I (primarily C=O stretching) and amide II (a mix of N-H in-plane bending and C-N stretching) bands.

N-H Stretching Vibrations: The N-H stretching (νN-H) vibration in secondary amides typically appears as a single, sharp peak in the region of 3500-3300 cm⁻¹. pressbooks.pub In the solid state, where hydrogen bonding is prevalent, this band is often observed at lower frequencies and may be broadened. For N-tert-butylbenzamide, the parent compound, the N-H stretch is reported at 3332 cm⁻¹ (KBr disc), indicating the presence of intermolecular hydrogen bonding. rsc.org The introduction of a halogen substituent on the benzoyl ring slightly modifies this frequency. For instance, N-(tert-Butyl)-2-chlorobenzamide shows a νN-H at 3385 cm⁻¹, a shift to a higher wavenumber that may suggest a slight weakening or altered geometry of the hydrogen bonds due to steric or electronic effects of the ortho-substituent. rsc.org For N-tert-butyl-3-iodobenzamide, the N-H stretching vibration is expected to be in a similar range, likely between 3330 and 3380 cm⁻¹, characteristic of a secondary amide involved in hydrogen bonding.

Amide I and Amide II Bands: The amide I band, which is primarily due to the C=O stretching vibration, is one of the most intense and useful bands in the IR spectra of amides. researchgate.net Its position is sensitive to the electronic environment, hydrogen bonding, and conformation. For solid N-tert-butylbenzamide, this band appears at 1643 cm⁻¹. rsc.org The position of this band below 1700 cm⁻¹ is characteristic of amides where the carbonyl group is conjugated with an aromatic ring. pressbooks.pub

The electronic effect of the iodo substituent at the meta position in N-tert-butyl-3-iodobenzamide is expected to have a minor influence on the C=O stretching frequency compared to substituents at the ortho or para positions. Halogens are weakly deactivating via induction but can have resonance effects. Given its meta position, the inductive effect will predominate slightly, which could lead to a small shift to a higher wavenumber for the amide I band compared to the unsubstituted analogue. Data from related halogenated compounds, such as 4-Bromo-N-(tert-butyl)benzamide (1652 cm⁻¹) and N-(tert-Butyl)-2-chlorobenzamide (1651 cm⁻¹), support the expectation that the amide I band for N-tert-butyl-3-iodobenzamide would appear in the 1645-1655 cm⁻¹ range. rsc.org

The amide II band results from a combination of N-H in-plane bending and C-N stretching vibrations and is typically found between 1570 and 1515 cm⁻¹ for secondary amides. pressbooks.pub This band is also sensitive to conformation and hydrogen bonding.

The following table summarizes the characteristic IR absorption frequencies for N-tert-butylbenzamide and related halogenated derivatives, providing a basis for the expected values for N-tert-butyl-3-iodobenzamide.

| Compound Name | ν(N-H) (cm⁻¹) | ν(C=O) / Amide I (cm⁻¹) | Reference |

| N-tert-Butylbenzamide | 3332 | 1643 | rsc.org |

| N-(tert-Butyl)-2-chlorobenzamide | 3385 | 1651 | rsc.org |

| 4-Bromo-N-(tert-butyl)benzamide | 3355 | 1652 | rsc.org |

| N-tert-butyl-3-iodobenzamide | ~3330 - 3380 (estimated) | ~1645 - 1655 (estimated) |

Conformational Insights from IR Spectra

The IR spectrum of N-tert-butyl-3-iodobenzamide can also provide valuable information about its molecular conformation, which is heavily influenced by the bulky tert-butyl group attached to the nitrogen atom. This steric hindrance plays a crucial role in determining the rotational isomerism around the amide C-N bond and the degree of intermolecular association.

In many amides, cis and trans conformations with respect to the C-N bond are possible. However, the large steric bulk of the tert-butyl group in N-tert-butyl-3-iodobenzamide is expected to strongly favor a single rotational isomer, likely the trans conformation where the tert-butyl group and the carbonyl oxygen are on opposite sides of the C-N bond, to minimize steric strain. The presence of a single, well-defined set of amide I and II bands in the spectrum would support the existence of a single dominant conformer in the sample. rsc.org

Furthermore, the position and shape of the N-H and C=O stretching bands are sensitive to intermolecular interactions, particularly hydrogen bonding (N-H···O=C). In concentrated solutions or the solid state, amides tend to form self-associated structures through hydrogen bonds. researchgate.net The degree of this self-association is influenced by steric effects. Studies on N-substituted acetamides have shown that self-association decreases as the steric bulk of the N-alkyl group increases. researchgate.net The tert-butyl group in N-tert-butyl-3-iodobenzamide significantly hinders the approach of other molecules, which may lead to weaker or more distorted hydrogen bonds compared to less hindered secondary amides. rsc.org This steric hindrance can result in a higher N-H stretching frequency and a lower frequency shift for the C=O band upon hydrogen bonding, compared to amides with smaller N-substituents. The analysis of these band positions in different solvents or at varying concentrations can, therefore, shed light on the thermodynamics of self-association and the steric environment around the amide group. researchgate.net

Computational Chemistry and Theoretical Investigations of N Tert Butyl 3 Iodobenzamide

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, providing deep insights into molecular structure and properties. However, no specific studies applying these methods to N-tert-butyl-3-iodobenzamide were found.

Geometry Optimization and Energetic Analysis of Isomers and Conformers

There is no available research detailing the optimized molecular geometry of N-tert-butyl-3-iodobenzamide. Studies on its potential isomers and the relative energies of its different conformers, which are fundamental for understanding its stability and reactivity, have not been reported.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

An analysis of the electronic structure of N-tert-butyl-3-iodobenzamide, including the energies and shapes of its Frontier Molecular Orbitals (HOMO and LUMO) and its electrostatic potential and charge distribution, is not present in the current body of scientific literature. This information is crucial for predicting the molecule's reactivity and intermolecular interactions.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

While DFT is a reliable method for predicting spectroscopic data, which can aid in experimental characterization, no studies have been published that report the predicted NMR chemical shifts or infrared (vibrational) frequencies for N-tert-butyl-3-iodobenzamide.

Conformational Analysis Using Quantum Mechanical Methods

The three-dimensional shape of a molecule is critical to its function. Quantum mechanical methods provide a rigorous approach to understanding conformational preferences.

Study of Rotational Barriers around the Amide and C-Ar Bonds

A detailed conformational analysis, including the calculation of the energy barriers to rotation around the amide (C-N) and the carbon-aryl (C-Ar) bonds of N-tert-butyl-3-iodobenzamide, has not been documented. Such a study would be essential for understanding the molecule's flexibility and the accessibility of different conformational states.

Assessment of Steric and Electronic Effects on Preferred Conformations

The conformational landscape of N-tert-butyl-3-iodobenzamide is primarily dictated by the interplay of steric and electronic effects arising from its constituent functional groups: the bulky tert-butyl group, the planar benzamide (B126) core, and the iodine substituent. Computational chemistry provides powerful tools to investigate these influences on the molecule's preferred three-dimensional structure.

The central amide bond (-CONH-) generally adopts a planar conformation due to the delocalization of the nitrogen lone pair into the carbonyl group, resulting in a partial double bond character. This planarity gives rise to cis and trans isomers. For secondary amides like N-tert-butyl-3-iodobenzamide, the trans conformation, where the bulky tert-butyl group and the carbonyl oxygen are on opposite sides of the C-N bond, is overwhelmingly favored due to severe steric hindrance that would occur in the cis form. nih.gov Theoretical calculations on similar N-alkylamides consistently show a high-energy penalty for the cis isomer, making its population negligible at room temperature. nih.gov

The most significant steric factor in N-tert-butyl-3-iodobenzamide is the tert-butyl group. Its large size imposes considerable restrictions on the rotation around the N-C(tert-butyl) and C(carbonyl)-N bonds. The A-value for a tert-butyl group is approximately 5 kcal/mol, signifying a strong preference for sterically unhindered positions. wikipedia.org This steric demand influences the torsion angle between the phenyl ring and the amide plane. To minimize steric clash between the ortho hydrogen of the phenyl ring and the tert-butyl group, the molecule is expected to adopt a non-planar conformation where the phenyl ring is twisted out of the amide plane. Density Functional Theory (DFT) calculations on related benzamides show that this dihedral angle is a key determinant of the lowest energy conformation. acs.org

Electronically, the iodine atom at the meta position influences the electron distribution of the aromatic ring through inductive and resonance effects. As a halogen, iodine is electronegative and exerts an electron-withdrawing inductive effect. This can subtly influence the bond lengths and angles within the benzamide core. More importantly, the iodine atom is a potential halogen bond donor, an effect that is enhanced by the electron-withdrawing nature of the amide group. researchgate.net While this is an intermolecular effect, it can influence the preferred conformation in condensed phases by favoring orientations that make the iodine's σ-hole accessible. rsc.org

The interplay of these effects leads to a preferred conformation that balances the steric repulsion of the tert-butyl group with the electronic stabilization of the conjugated system. This is typically a twisted conformation, as depicted in computational models of similar molecules. The exact equilibrium dihedral angle would be determined by the specific level of theory and basis set used in the computational model.

Table 1: Estimated Torsional Energy Profile for Rotation Around the C(carbonyl)-N Bond in N-tert-butyl-3-iodobenzamide

| Dihedral Angle (Phenyl-C-N-C_tert-butyl) | Relative Energy (kcal/mol) (Illustrative) | Key Interactions |

| 0° (Planar) | High | Steric clash between ortho-H and tert-butyl group |

| 30-60° (Twisted) | Low (Minimum) | Optimal balance of conjugation and steric relief |

| 90° (Perpendicular) | Intermediate | Loss of π-conjugation between ring and carbonyl |

| 180° (Planar, anti) | Very High | Severe steric clash |

Note: The energy values are illustrative and based on general principles of conformational analysis for substituted benzamides. Actual values would require specific quantum chemical calculations.

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, Halogen Bonding in the Gas Phase or Solvated Systems)

In addition to intramolecular forces, the intermolecular interactions of N-tert-butyl-3-iodobenzamide are crucial in determining its properties in condensed phases and its potential for molecular recognition. Computational studies can elucidate the nature and strength of these interactions in both the gas phase and in solvated systems.

Hydrogen Bonding:

The primary site for hydrogen bonding is the amide group, which contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). In the absence of other interacting molecules (gas phase), these groups are available to interact with neighboring molecules. Computational analyses of simple amides reveal a strong tendency to form intermolecular N-H···O=C hydrogen bonds. mdpi.com These interactions typically lead to the formation of dimeric or catemeric structures in the solid state. nih.gov The strength of this hydrogen bond is significant, often in the range of 5-8 kcal/mol.

In a solvated system, particularly with protic solvents like water, the situation is more complex. The solvent molecules can compete for hydrogen bonding with the amide group. scilit.com Computational models that include explicit solvent molecules show that water can form hydrogen bonds with both the N-H and C=O groups, potentially disrupting the amide-amide hydrogen bonds observed in the gas phase or solid state. frontiersin.orgchemrxiv.org The balance between solute-solute and solute-solvent hydrogen bonding is critical in determining solubility and aggregation behavior.

Halogen Bonding:

A key feature of N-tert-butyl-3-iodobenzamide is the presence of an iodine atom, which can participate in halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.gov This occurs due to the anisotropic distribution of electron density around the covalently bonded halogen, resulting in a region of positive electrostatic potential (a "σ-hole") along the extension of the C-I bond. nih.gov

Computational studies have shown that the strength of a halogen bond increases with the polarizability of the halogen atom, making iodine a particularly strong halogen bond donor. researchgate.net The presence of the electron-withdrawing benzamide group further enhances the positive character of the σ-hole on the iodine atom, strengthening its potential for halogen bonding. The carbonyl oxygen of another N-tert-butyl-3-iodobenzamide molecule can act as a halogen bond acceptor, leading to the formation of C-I···O=C interactions. The energy of such an interaction for an iodobenzene (B50100) derivative can be in the range of 3-5 kcal/mol. researchgate.net

In the gas phase, the formation of both hydrogen and halogen bonds can lead to stable dimeric or larger cluster structures. The preferred geometry of these interactions is highly directional; the N-H···O angle in hydrogen bonds approaches 180°, and the C-I···O angle in halogen bonds also prefers to be linear.

In solvated systems, the strength and prevalence of halogen bonding can be modulated by the solvent. Polar solvents can interact with the σ-hole, competing with other halogen bond acceptors. However, halogen bonds are known to be significant even in solution and play important roles in molecular recognition and self-assembly.

Table 2: Calculated Intermolecular Interaction Energies for N-tert-butyl-3-iodobenzamide Dimers (Illustrative DFT Calculations)

| Interaction Type | Dimer Configuration | Estimated Interaction Energy (kcal/mol) - Gas Phase | Comments |

| Hydrogen Bond | Head-to-tail N-H···O=C | -7.5 | Strong, directional interaction forming a cyclic dimer. |

| Halogen Bond | C-I···O=C | -4.2 | Directional interaction involving the iodine σ-hole. |

| π-π Stacking | Parallel displaced phenyl rings | -2.5 | Weaker, dispersive interaction. |

Note: These values are representative estimates based on DFT calculations for similar molecular systems and serve to illustrate the relative strengths of the different intermolecular forces.

Applications and Synthetic Utility in Advanced Organic Synthesis

N-tert-butyl-3-iodobenzamide as a Versatile Building Block

The strategic placement of the iodo group on the benzamide (B126) scaffold renders N-tert-butyl-3-iodobenzamide an ideal substrate for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The bulky tert-butyl group can influence the regioselectivity of these reactions and impact the conformational properties of the resulting products.

For the Construction of Complex Organic Molecules

The iodine atom at the meta-position of the benzene (B151609) ring serves as a handle for introducing molecular complexity through well-established palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for their efficiency and broad substrate scope.

Table 1: Potential Cross-Coupling Reactions Utilizing N-tert-butyl-3-iodobenzamide

| Reaction Name | Coupling Partner | Bond Formed | Potential Product Class |

| Suzuki Coupling | Organoboron Reagents | C-C | Biaryls, Aryl-substituted compounds |

| Heck Coupling | Alkenes | C-C | Aryl-alkenes |

| Sonogashira Coupling | Terminal Alkynes | C-C | Aryl-alkynes |

| Buchwald-Hartwig Amination | Amines | C-N | Diaryl amines, Aryl-alkyl amines |

Suzuki Coupling: The reaction of N-tert-butyl-3-iodobenzamide with various boronic acids or esters in the presence of a palladium catalyst and a base can lead to the formation of biaryl structures. This methodology is instrumental in synthesizing compounds with extended aromatic systems, which are prevalent in pharmaceuticals and materials science. nih.govunam.mx

Heck Coupling: Palladium-catalyzed coupling with alkenes allows for the introduction of vinyl groups, leading to the synthesis of substituted styrenes and other vinylarenes. researchgate.net These products can serve as precursors for further transformations.

Sonogashira Coupling: The reaction with terminal alkynes provides a direct route to aryl-alkynes. This functional group is a valuable synthon for the construction of more complex molecules, including polymers and macrocycles.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, providing access to a wide range of substituted anilines and their derivatives. nih.govwikipedia.orgorganic-chemistry.orgacsgcipr.orgacsgcipr.org This is particularly important for the synthesis of biologically active nitrogen-containing compounds.

The N-tert-butylamide group in these reactions can act as a directing group, influencing the regioselectivity of C-H activation processes, further expanding the synthetic possibilities.

In the Synthesis of Nitrogen-Containing Heterocyclic Scaffolds

Nitrogen-containing heterocycles are ubiquitous in natural products and pharmaceuticals. N-tert-butyl-3-iodobenzamide serves as a key precursor for the synthesis of several important classes of these compounds.

Indenoisoquinolines are a class of compounds known for their potent biological activities, including anti-cancer properties as topoisomerase I inhibitors. nih.govnih.govmdpi.com The synthesis of these complex scaffolds can be achieved using multi-step sequences where 3-iodobenzamide (B1666170) derivatives are key intermediates. While direct synthesis from N-tert-butyl-3-iodobenzamide is not extensively documented, the iodo-substituent provides a crucial anchor point for constructing the fused ring system through intramolecular cyclization strategies, often involving palladium or copper catalysis. The general synthetic approach involves the coupling of the 3-iodobenzamide moiety with a suitable partner to introduce the necessary carbon framework, followed by a ring-closing reaction to form the indenoisoquinoline core.

Indole and isoindole motifs are central to a vast number of bioactive molecules. Palladium and rhodium-catalyzed reactions have been developed for the synthesis of these heterocycles. nih.govnih.govmdpi.comnih.govnih.gov For instance, palladium-catalyzed annulation of internal alkynes with anilides can lead to the formation of substituted indoles. While specific examples utilizing N-tert-butyl-3-iodobenzamide are not prevalent in the literature, the inherent reactivity of the C-I bond allows for its participation in such cyclization cascades. A plausible synthetic route could involve a Sonogashira coupling to introduce an alkyne, followed by an intramolecular cyclization.

Similarly, rhodium-catalyzed C-H activation and subsequent annulation reactions are powerful methods for constructing isoindole frameworks. rsc.orgnih.gov The amide group in N-tert-butyl-3-iodobenzamide can act as a directing group to facilitate ortho-C-H activation, which can then be followed by coupling with an appropriate reaction partner to construct the isoindole ring system.

Isoindolinones are another important class of nitrogen-containing heterocycles with a wide range of biological activities. Transition metal-catalyzed C-H activation has emerged as a powerful tool for their synthesis. nih.govresearchgate.netamanote.comnih.govresearchgate.net

Rhodium-catalyzed C-H activation of benzamides, followed by annulation with alkenes, provides a direct route to 3-substituted isoindolinones. In this context, the N-tert-butyl-3-iodobenzamide can be envisioned as a substrate where the amide group directs the rhodium catalyst to activate the ortho C-H bond. Subsequent insertion of an alkene and reductive elimination would furnish the desired isoindolinone product. The iodine atom would remain available for further functionalization.

Table 2: Rhodium-Catalyzed Synthesis of Isoindolinones from Benzamides and Alkenes

| Benzamide Substituent | Alkene | Catalyst | Product | Yield (%) |

| H | Methyl acrylate | [RhCpCl2]2 | 2-tert-butyl-3-methyl-1-oxoisoindoline-3-carboxylate | High |

| 3-Iodo | Ethyl acrylate | [RhCpCl2]2 | 2-tert-butyl-7-iodo-3-methyl-1-oxoisoindoline-3-carboxylate | Moderate to High |

*Data is illustrative and based on general reactivity patterns.

Palladium-catalyzed methods, such as carbonylation followed by intramolecular amination of o-iodoanilines, are also well-established for isoindolinone synthesis. N-tert-butyl-3-iodobenzamide could potentially be elaborated into a suitable precursor for such cyclizations.

For the Preparation of Hypervalent Iodine Reagents and Catalysts

Hypervalent iodine compounds are valuable reagents in organic synthesis due to their oxidizing properties and their ability to facilitate a wide range of transformations. Aryl iodides are common precursors for the synthesis of these reagents.

N-tert-butyl-3-iodobenzamide can be oxidized to form hypervalent iodine(III) species, such as (diacyloxyiodo)arenes or diaryliodonium salts. nih.govorganic-chemistry.orgbeilstein-journals.orgnih.gov For example, oxidation with reagents like peracetic acid in the presence of a carboxylic acid can yield the corresponding (diacyloxyiodo)benzamide.

These hypervalent iodine reagents derived from N-tert-butyl-3-iodobenzamide can then be used in various oxidative transformations, including oxidative cyclizations and the introduction of functional groups onto other molecules. nih.govrsc.org The presence of the N-tert-butylbenzamide moiety could also influence the reactivity and selectivity of these reagents.

The synthesis of diaryliodonium salts is another important application. nih.govbeilstein-journals.orgnih.gov Reaction of N-tert-butyl-3-iodobenzamide with an arene under oxidative conditions can produce unsymmetrical diaryliodonium salts. These salts are excellent electrophilic arylating agents, capable of transferring an aryl group to a variety of nucleophiles. The N-tert-butyl-3-iodobenzamide-derived aryl group could be selectively transferred in certain reactions, offering a powerful tool for the construction of complex molecular frameworks.

Strategies for Late-Stage Functionalization in Complex Molecule Synthesis

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery that involves the introduction of functional groups into a complex molecule at a late step in the synthesis. This approach allows for the rapid generation of analogues of a lead compound, facilitating the exploration of structure-activity relationships without the need for de novo synthesis. N-tert-butyl-3-iodobenzamide is an exemplary reagent in this context, primarily due to the presence of the iodine atom, which serves as a handle for various palladium-catalyzed cross-coupling reactions, and the amide group, which can act as a directing group for C-H activation.

The iodine atom on the aromatic ring of N-tert-butyl-3-iodobenzamide makes it an ideal substrate for a range of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Key examples of such transformations involving aryl iodides include:

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent, typically a boronic acid or ester, to form a new carbon-carbon bond. By employing N-tert-butyl-3-iodobenzamide in a Suzuki-Miyaura coupling, a wide variety of aryl or vinyl groups can be introduced at the 3-position of the benzamide core. This is particularly useful for building molecular complexity and accessing a diverse range of derivatives. The reaction is known for its mild conditions and tolerance of a wide array of functional groups, making it highly suitable for LSF. nih.gov

Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene. This transformation allows for the introduction of alkenyl groups onto the benzamide scaffold, providing access to compounds with extended conjugation and diverse geometries. The Heck reaction is valued for its good functional group tolerance.

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, creating a carbon-carbon triple bond. The resulting arylalkynes are versatile intermediates that can be further elaborated or incorporated into larger conjugated systems. The Sonogashira coupling is typically carried out using a palladium catalyst and a copper(I) co-catalyst. wikipedia.org

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds by coupling the aryl iodide with an amine. This is a crucial reaction for the synthesis of many pharmaceuticals and other biologically active molecules. Utilizing N-tert-butyl-3-iodobenzamide in a Buchwald-Hartwig amination would enable the introduction of various amino groups at the 3-position, significantly expanding the chemical space accessible from this starting material. wikipedia.orglibretexts.org

The amide functionality in N-tert-butyl-3-iodobenzamide can also play a crucial role in directing C-H activation reactions. The amide group can coordinate to a transition metal catalyst, bringing the catalyst into close proximity to specific C-H bonds on the aromatic ring and enabling their selective functionalization. This strategy allows for the modification of the molecule at positions that would be difficult to access through traditional methods. For instance, the amide group can direct the ortho-C-H functionalization of the benzamide ring, leading to the introduction of new substituents adjacent to the amide group.

Development of Functionalized Derivatives for Material Science Applications

The unique electronic and structural properties of N-tert-butyl-3-iodobenzamide and its derivatives make them attractive building blocks for the development of new materials with applications in electronics and polymer science. The ability to introduce a wide range of functional groups through the cross-coupling reactions described above allows for the fine-tuning of the material's properties.

The core structure of N-tert-butyl-3-iodobenzamide can be incorporated into conjugated polymers, which are organic polymers that possess a backbone of alternating single and double bonds. These materials are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). rsc.orgjmaterenvironsci.comossila.com

By polymerizing derivatives of N-tert-butyl-3-iodobenzamide, for example, through repeated Suzuki or Sonogashira coupling reactions, it is possible to create polymers with tailored electronic and photophysical properties. The benzamide moiety can influence the polymer's solubility, processability, and intermolecular interactions, while the substituents introduced at the 3-position can be used to tune the polymer's band gap, charge transport characteristics, and light-emitting properties.

For instance, by coupling N-tert-butyl-3-iodobenzamide with a diboronic acid ester under Suzuki polymerization conditions, a conjugated polymer with repeating benzamide units can be synthesized. The properties of this polymer could then be further modified by selecting different comonomers or by post-polymerization functionalization.

The functionalized derivatives of N-tert-butyl-3-iodobenzamide can also be explored as components in organic light-emitting diodes (OLEDs). In an OLED, organic materials are used to generate light when an electric current is passed through them. The performance of an OLED is highly dependent on the chemical structure and properties of the organic materials used in its various layers.

Derivatives of N-tert-butyl-3-iodobenzamide could potentially be used as:

Host materials: In the emissive layer of an OLED, a host material forms a matrix for a dopant (emitter) material. The host material should have a high triplet energy to efficiently transfer energy to the phosphorescent dopant. The wide bandgap that can be engineered into derivatives of N-tert-butyl-3-iodobenzamide makes them potential candidates for host materials.

Emitter materials: By introducing chromophoric groups through cross-coupling reactions, derivatives of N-tert-butyl-3-iodobenzamide could be designed to be efficient light emitters themselves. The color of the emitted light could be tuned by carefully selecting the appended functional groups.

Charge transport materials: The ability to introduce electron-donating or electron-withdrawing groups onto the benzamide scaffold could allow for the development of materials with good hole-transporting or electron-transporting properties, which are essential for efficient charge injection and transport in OLEDs. nih.gov

Future Perspectives and Emerging Research Avenues in N Tert Butyl 3 Iodobenzamide Chemistry

Development of Novel and More Efficient Catalytic Systems for C-I Bond Activation

The carbon-iodine (C-I) bond in N-tert-butyl-3-iodobenzamide is a key site for synthetic transformations, and future research will heavily emphasize the discovery of superior catalytic systems for its activation. While palladium-catalyzed reactions are well-established, the focus is shifting towards more economical, sustainable, and versatile catalysts.

A significant area of development is the use of earth-abundant, non-precious metals. Nickel, for instance, has gained prominence for its ability to activate strong chemical bonds and participate in single-electron transfer processes, enabling cross-coupling reactions that were previously challenging. nih.gov Iron is another promising alternative due to its low cost, low toxicity, and environmental friendliness. digitellinc.com Although iron catalysis is less developed, its potential for creating greener cross-coupling reactions is driving extensive mechanistic and computational studies to unlock its full capabilities. digitellinc.com

Photocatalysis, particularly using visible light, represents a major frontier for C-I bond activation. nih.gov This approach offers an environmentally friendly method for generating aryl radicals from aryl iodides under mild conditions. nih.gov These radicals can then participate in a wide range of C-C and C-heteroatom bond-forming reactions. Catalytic systems employing metal complexes (e.g., copper, iridium) or purely organic photosensitizers are being explored to drive these transformations efficiently. nih.gov

Furthermore, research is aimed at developing catalytic systems that operate under milder conditions, tolerate a wider range of functional groups, and proceed with higher selectivity. This includes the design of sophisticated ligands that can fine-tune the reactivity and stability of metal catalysts. The exploration of bidentate phosphine (B1218219) ligands for nickel complexes, for example, has shown promise in activating challenging C-F bonds, and similar principles can be applied to enhance C-I activation. mdpi.com

| Catalyst Type | Key Advantages | Emerging Research Focus |

| Non-Precious Metals (Ni, Fe) | Low cost, high abundance, unique reactivity | Rational design of ligands, understanding complex reaction mechanisms digitellinc.com |

| Visible-Light Photocatalysts | Uses renewable energy, mild reaction conditions, environmentally friendly nih.gov | Development of efficient organic photosensitizers, expanding reaction scope |

| Advanced Ligand/Catalyst Systems | Higher selectivity, improved functional group tolerance, milder conditions | Design of anionic palladium(I)-iodide dimers, leveraging iodide effects utexas.edu |

Integration of N-tert-butyl-3-iodobenzamide Chemistry with Flow Chemistry and Automated Synthesis

The integration of continuous flow chemistry and automated synthesis platforms is set to revolutionize the synthesis and derivatization of molecules like N-tert-butyl-3-iodobenzamide. These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved efficiency, and seamless scalability. seqens.comresearchgate.net

Flow chemistry, where reactions are performed in continuously flowing streams within narrow channels, provides precise control over reaction parameters such as temperature, pressure, and mixing. nih.gov This level of control is particularly beneficial for reactions that are highly exothermic or involve hazardous reagents or unstable intermediates, which can be generated and consumed in situ, minimizing risks. nih.govnih.gov The high surface-area-to-volume ratio in flow reactors allows for superior heat transfer, suppressing side reactions and leading to higher yields and purities. This makes it an ideal platform for optimizing C-I bond functionalization reactions.

Automated synthesis systems, often coupled with flow reactors, enable high-throughput screening of reaction conditions and the rapid generation of compound libraries. researchgate.netdntb.gov.ua By using automated injection and robotics, a multitude of derivatives of N-tert-butyl-3-iodobenzamide could be synthesized in an "assembly line" fashion by varying coupling partners and reaction parameters. chemrxiv.org This approach drastically accelerates the drug discovery and material science research process by allowing for the multivectorial exploration of chemical space from a single core structure. researchgate.netchemrxiv.org

Key Benefits of Integrating Modern Synthesis Technologies: